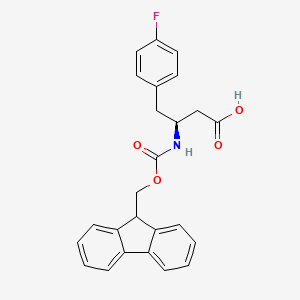

![molecular formula C10H8O2S B2385648 Acide 7-méthylbenzo[b]thiophène-2-carboxylique CAS No. 1505-61-9](/img/structure/B2385648.png)

Acide 7-méthylbenzo[b]thiophène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

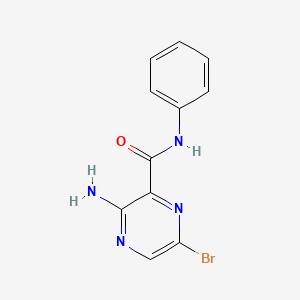

7-Methylbenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene-2-carboxylic acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by the oxidation of thiophene-2-carboxaldehyde . More practically, 2-acetylthiophene can be used . The application of a Pt (II)-based catalyst at only 2.5 mol% accompanied by 5 mol% of AgSbF6 in boiling dichloromethane allows the successful acylation of several aromatic compounds by carboxylic acid anhydrides .Molecular Structure Analysis

The molecular structure of 7-Methylbenzo[b]thiophene-2-carboxylic acid is similar to that of Methyl benzo[b]thiophene-2-carboxylate, which has an empirical formula of C10H8O2S . The molecular weight is 192.23 .Chemical Reactions Analysis

Thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It can also participate in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methylbenzo[b]thiophene-2-carboxylic acid are similar to those of its derivatives. For example, 3-Methylbenzo[b]thiophene-2-carboxylic acid is a solid with a melting point of 271-275 °C . It is soluble in ethanol, acetone, and chloroform, but insoluble in water .Applications De Recherche Scientifique

- Les chimistes médicinaux explorent ses dérivés pour de potentiels candidats médicaments. Le système cyclique du thiophène est associé à diverses propriétés pharmacologiques, notamment des effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athérosclérotiques .

- Certains médicaments incorporent des motifs thiophènes. Par exemple :

Synthèse organique et chimie médicinale

Développement pharmaceutique

En résumé, l’acide 7-méthylbenzo[b]thiophène-2-carboxylique trouve des applications dans la synthèse organique, la chimie médicinale, l’inhibition de la corrosion, l’électronique, les produits pharmaceutiques, les produits agrochimiques et la science des matériaux. Ses propriétés polyvalentes en font un sujet fascinant pour l’exploration scientifique . Si vous souhaitez des informations supplémentaires sur une application spécifique, n’hésitez pas à nous le faire savoir !

Mécanisme D'action

Target of Action

The primary target of 7-Methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .

Mode of Action

7-Methylbenzo[b]thiophene-2-carboxylic acid interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This interaction results in changes in the cellular processes, particularly in the regulation of apoptosis and DNA damage repair .

Biochemical Pathways

The action of 7-Methylbenzo[b]thiophene-2-carboxylic acid affects the apoptosis and DNA repair pathways. The compound’s interaction with Mcl-1 leads to the downregulation of this protein, which in turn prompts an apoptotic response and impairs homologous recombination, a major way to repair DNA double-strand breaks . This results in downstream effects that include the inhibition of cancer cell growth and the overcoming of resistance to certain anticancer drugs .

Result of Action

The molecular and cellular effects of the action of 7-Methylbenzo[b]thiophene-2-carboxylic acid include high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound also decreases the resistance factors of these cancer cells for cisplatin .

Safety and Hazards

Orientations Futures

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of 7-Methylbenzo[b]thiophene-2-carboxylic acid could be in these areas.

Propriétés

IUPAC Name |

7-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSRVFZGUQIYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)

![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)

![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)

![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)